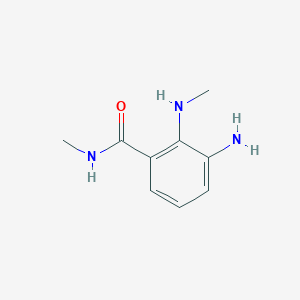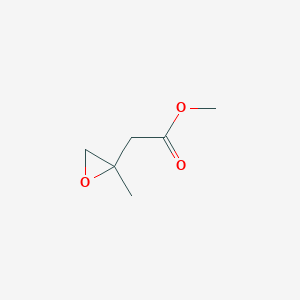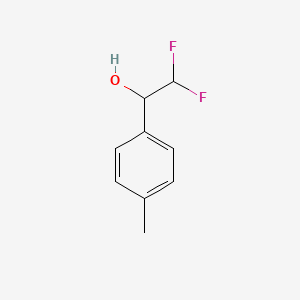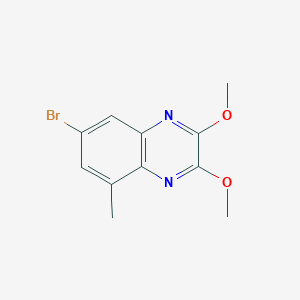
7-bromo-2,3-dimethoxy-5-methylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-bromo-2,3-dimethoxy-5-methylquinoxaline is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2,3-dimethoxy-5-methylquinoxaline typically involves the reaction of 2,3-dimethoxyaniline with 5-bromo-2-methylbenzene-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
化学反应分析
Types of Reactions
7-bromo-2,3-dimethoxy-5-methylquinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromine atom to other functional groups such as amines.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoxaline derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science .
科学研究应用
7-bromo-2,3-dimethoxy-5-methylquinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 7-bromo-2,3-dimethoxy-5-methylquinoxaline involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .
相似化合物的比较
Similar Compounds
7-Bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline: This compound is an essential intermediate for the synthesis of the drug Erdafitinib.
5-Bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Another quinoxaline derivative with similar structural features.
Uniqueness
7-bromo-2,3-dimethoxy-5-methylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and methoxy groups enhances its potential as a versatile intermediate in organic synthesis and drug development .
属性
CAS 编号 |
187479-69-2 |
|---|---|
分子式 |
C11H11BrN2O2 |
分子量 |
283.12 g/mol |
IUPAC 名称 |
7-bromo-2,3-dimethoxy-5-methylquinoxaline |
InChI |
InChI=1S/C11H11BrN2O2/c1-6-4-7(12)5-8-9(6)14-11(16-3)10(13-8)15-2/h4-5H,1-3H3 |
InChI 键 |
RJQYGBGKHCCEHI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N=C(C(=N2)OC)OC)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


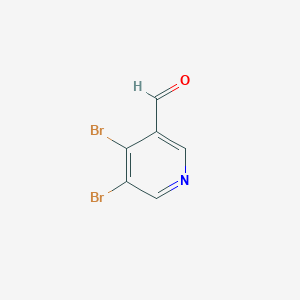
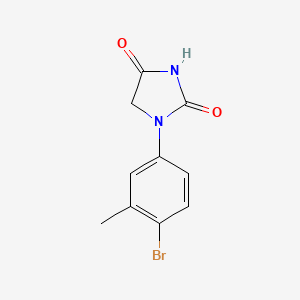
![4-[5-(3-Amino-5-methylphenyl)-1,3-thiazol-2-yl]-1,4-diazepan-2-one](/img/structure/B8614643.png)
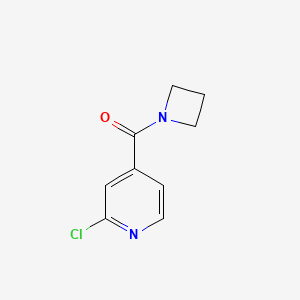
![4-Bromo-1-[(2,2-dimethoxyethyl)oxy]-2-methylbenzene](/img/structure/B8614663.png)
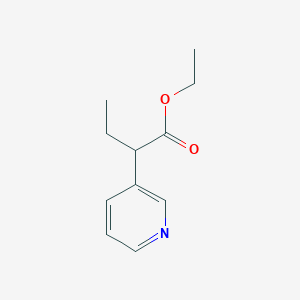

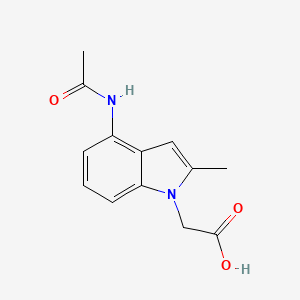
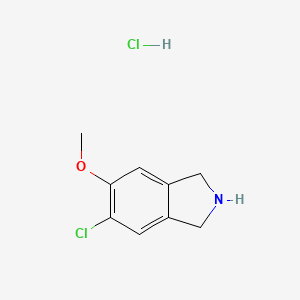
![5-Chloro-N-[2-(4-formylphenyl)ethyl]-2-methoxybenzamide](/img/structure/B8614696.png)
![4-Chloro-3-[3-(methyloxy)phenyl]thieno[2,3-b]pyridine](/img/structure/B8614703.png)
